molecular formula C18H28N2O4 B4884704 N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide CAS No. 959241-12-4

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide

Cat. No.: B4884704
CAS No.: 959241-12-4
M. Wt: 336.4 g/mol
InChI Key: PUJQRJAPMFXMIA-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an isopropyl group and a benzamide moiety substituted with three methoxy groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Isopropyl Group: The piperidine ring is then substituted with an isopropyl group using reagents such as isopropyl bromide under basic conditions.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine derivative.

    Coupling Reaction: Finally, the piperidine derivative is coupled with the benzamide moiety under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-4-piperidinyl)benzamide
  • N-(1-isopropyl-4-piperidinyl)-1-naphthamide
  • 2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide

Uniqueness

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12(2)20-8-6-14(7-9-20)19-18(21)13-10-15(22-3)17(24-5)16(11-13)23-4/h10-12,14H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJQRJAPMFXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182503
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-12-4
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959241-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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